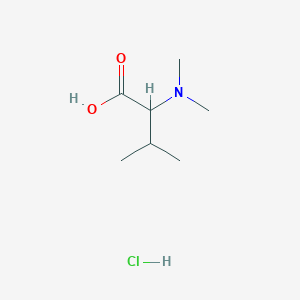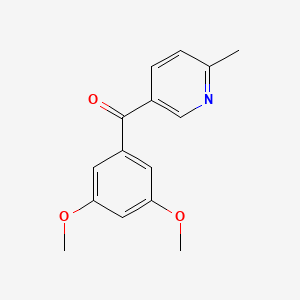
5-(3,5-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
The compound “5-(3,5-Dimethoxybenzoyl)-2-methylpyridine” is a derivative of benzoyl chloride and pyridine. Benzoyl chloride is a common reagent in organic synthesis, often used for acylation . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and has a wide range of applications in the chemical industry .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-Dimethoxybenzoyl)-2-methylpyridine” were not found, benzoyl chloride derivatives like 3,5-Dimethoxybenzoyl chloride are often used in organic synthesis . The synthesis could potentially involve a reaction between 2-methylpyridine and 3,5-Dimethoxybenzoyl chloride, but without specific literature or experimental data, this is purely speculative.Chemical Reactions Analysis
The chemical reactions of “5-(3,5-Dimethoxybenzoyl)-2-methylpyridine” would likely be influenced by the reactivity of the pyridine and benzoyl groups . Pyridine is a base and can participate in a variety of reactions, while the benzoyl group could potentially undergo reactions typical of esters and amides.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,5-Dimethoxybenzoyl)-2-methylpyridine” would depend on its molecular structure. For example, the presence of the pyridine ring could confer basicity, while the benzoyl group could influence its reactivity .Scientific Research Applications
Pharmaceutical Salt Formation
A study by Cvetkovski et al. (2017) demonstrated the formation of pharmaceutical salts by crystallizing pyridoxine (PN) with syringic acid, showcasing the potential of related compounds in pharmaceutical formulations through complex hydrogen-bonding networks and π-π interactions for enhanced drug delivery systems (Cvetkovski, Ferretti, & Bertolasi, 2017).
Coordination Polymers for Material Science
Research by Pedireddi and Varughese (2004) on the self-assembly of Co(II) complexes with 3,5-dinitrobenzoic acid and related molecules revealed solvent-dependent formation of coordination polymers. This highlights the utility of similar compounds in constructing novel materials with potential applications in catalysis, magnetic materials, and gas storage (Pedireddi & Varughese, 2004).
Charge-Transfer Interactions for Multicomponent Crystals
Seaton et al. (2013) synthesized new ternary crystalline molecular complexes using 3,5-dinitrobenzoic acid, illustrating the role of charge-transfer and hydrogen-bonding interactions in creating ternary co-crystals. This research underscores the relevance of compounds like 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine in the design of multicomponent systems for pharmaceuticals or organic electronics (Seaton, Blagden, Munshi, & Scowen, 2013).
Novel Drug Discovery Intermediates
Li et al. (2012) synthesized an intermediate closely related to 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine, which could be leveraged in drug discovery processes for developing new pharmaceutical agents. This research highlights the importance of such compounds as intermediates in synthetic chemistry for the development of new therapeutic agents (Li, Lu, Shen, & Shi, 2012).
Light-triggered Drug Dosing Devices
A study by McCoy et al. (2007) on the synthesis of photolabile conjugates of 3,5-dimethoxybenzoin with various drugs introduces an innovative approach to controlled drug release. Incorporating such conjugates into hydrogel-based devices enables precise, light-triggered drug dosing, opening new avenues for targeted drug delivery systems (McCoy, Rooney, Edwards, Jones, & Gorman, 2007).
Mechanism of Action
Without specific context or application, it’s challenging to determine the mechanism of action for “5-(3,5-Dimethoxybenzoyl)-2-methylpyridine”. If it’s used in a biological context, the mechanism could depend on the specific biological target. In a chemical context, the mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)12-6-13(18-2)8-14(7-12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNTJRFEGPQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219132 | |
| Record name | (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187167-92-5 | |
| Record name | (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



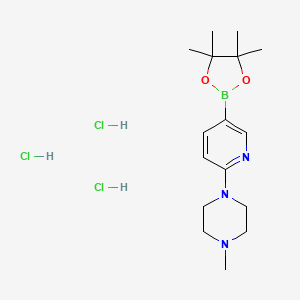
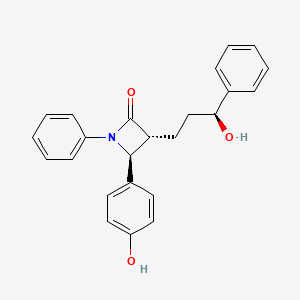
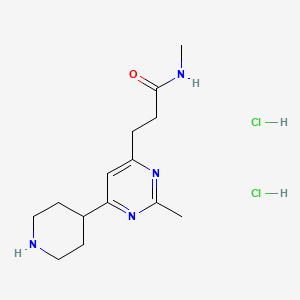
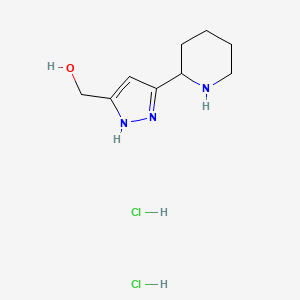
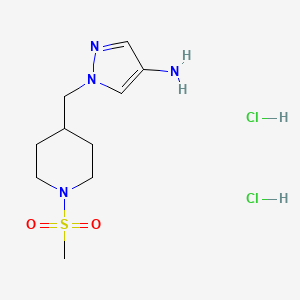

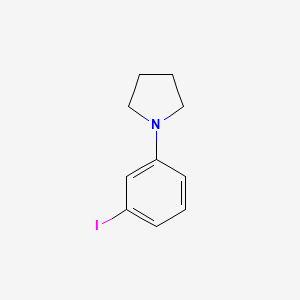
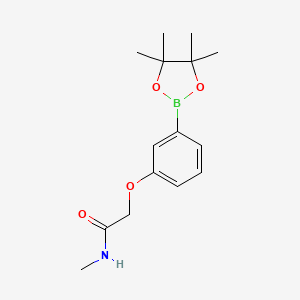
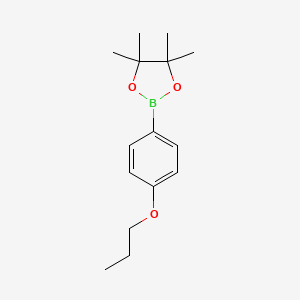
![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)

![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)

